UF010 is a synthetic compound recognized for its role as a histone deacetylase inhibitor, specifically targeting class I histone deacetylases. It has garnered attention in cancer research due to its potential therapeutic applications in various malignancies. The compound exhibits selective inhibition of histone deacetylases 1, 2, and 3, demonstrating nanomolar potency, which makes it a subject of interest in the development of cancer treatments.
UF010 belongs to a class of compounds known as benzoylhydrazides, characterized by their ability to modulate gene expression through epigenetic mechanisms. The compound was identified in a study that focused on the design and synthesis of new histone deacetylase inhibitors, highlighting its efficacy in biochemical assays against multiple histone deacetylases .
The synthesis of UF010 involves the modification of a benzoylhydrazide scaffold. The synthetic route typically includes the following steps:
The synthesis has been optimized to yield UF010 with high purity and reproducibility. Structural modifications have been explored through a series of analogs to determine structure-activity relationships, revealing that specific substitutions significantly affect inhibitory potency .
UF010 primarily engages in reversible binding with histone deacetylases, leading to the inhibition of their enzymatic activity. This binding alters the acetylation status of histones, resulting in changes in chromatin structure and gene expression.
The interactions are characterized by:
Quantitative analysis indicates that UF010 exhibits IC50 values (the concentration required to inhibit 50% of enzyme activity) ranging from 0.19 µM to 9.09 µM across different isoforms .
UF010's mechanism involves:
Proteomic studies have shown that treatment with UF010 results in increased acetylation levels on various histones (H2B, H3, H4), indicating its effectiveness in modulating epigenetic marks associated with gene expression changes .
Relevant data from studies indicate that UF010 maintains its inhibitory properties across various formulations and conditions .
UF010 has significant potential applications in scientific research, particularly in:
Class I histone deacetylases (HDACs 1, 2, 3, and 8) are zinc-dependent enzymes that catalyze the removal of acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. These enzymes are overexpressed or aberrantly recruited in diverse malignancies, including hematologic cancers and solid tumors [3] [8]. Unlike class IIa/b HDACs, class I isoforms reside primarily in the nucleus and form essential components of multi-protein repressor complexes (e.g., Sin3, NuRD, CoREST), which silence tumor suppressor genes (TSGs) such as p21 and p53 [3] [9]. HDAC1/2/3 drive oncogenesis by:
Table 1: Class I HDACs and Their Oncogenic Roles
Isoform | Primary Complexes | Cellular Function | Cancer-Associated Dysregulation |
---|---|---|---|
HDAC1 | Sin3, NuRD, CoREST | Cell cycle progression, DNA repair | Overexpressed in breast/gastric cancers |
HDAC2 | Sin3, CoREST | Genomic stability, apoptosis regulation | Amplified in colorectal carcinomas |
HDAC3 | NCoR/SMRT | Metabolic reprogramming, differentiation | Required for leukemia stem cell maintenance |
HDAC8 | Independent/ELM-SANT domain | Smooth muscle contractility, cell adhesion | Elevated in neuroblastoma and AML |
First-generation HDAC inhibitors (HDACis) suffer significant pharmacological drawbacks:
Table 2: Selectivity Profiles of Clinical HDAC Inhibitors
HDAC Inhibitor | ZBG Chemotype | Primary Targets | Clinically Relevant Off-Targets |
---|---|---|---|
Vorinostat (SAHA) | Hydroxamate | HDAC1–3, 6, 8 | MBLAC2, HDAC10 |
Romidepsin | Thiol (prodrug) | HDAC1/2, 4, 6 | HDAC11, MRP1 efflux pump |
Belinostat | Hydroxamate | HDAC1–3, 6, 10 | Tubulin, MBLAC2 |
UF010 | Benzoylhydrazide | HDAC1/2/3 (Class I-selective) | None reported |
UF010 (4-bromo-N'-butylbenzohydrazide; CAS 537672-41-6) is a novel small-molecule HDACi featuring a benzoylhydrazide zinc-binding group (ZBG) conjugated to a 4-bromophenyl cap moiety via a butyl linker [5] [10]. Its distinct pharmacophore overcomes key limitations of existing inhibitors:
Table 3: Comparative HDAC Inhibition Profiles of UF010
HDAC Isoform | UF010 IC50 (nM) | SAHA IC50 (nM) | Selectivity Ratio (SAHA:UF010) |
---|---|---|---|
HDAC1 | 0.5 | 10–20 | 20–40 |
HDAC2 | 0.1 | 10–20 | 100–200 |
HDAC3 | 0.06 | 10–50 | 167–833 |
HDAC6 | 9,100 | 4–10 | 0.0004–0.001 |
HDAC8 | 1,500 | 20–500 | 0.01–0.33 |
HDAC10 | 15,300 | 10–100 | 0.0007–0.007 |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: